(+)-Donepezil Hydrochloride
Description
Significance of Acetylcholinesterase Inhibition in Neuropharmacology
Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. wikipedia.org This mechanism is of profound importance in neuropharmacology, particularly for conditions where there is a deficiency in cholinergic neurotransmission. dergipark.org.tr
The inhibition of acetylcholinesterase is a primary therapeutic strategy for managing the cognitive symptoms of neurodegenerative disorders. researchgate.net Beyond its primary function of hydrolyzing acetylcholine, AChE is also implicated in processes such as inflammation, apoptosis, and oxidative stress, which are features of many neurodegenerative diseases. mdpi.com Therefore, inhibiting this enzyme may offer broader neuroprotective effects. researchgate.net
Historical Context of (+)-Donepezil Hydrochloride in Cholinergic Research
The journey to discover this compound began in 1983 at Eisai, with a team led by Hachiro Sugimoto. wikipedia.org The initial research into cholinesterase inhibitors for neurodegenerative diseases involved compounds like physostigmine (B191203) and tacrine (B349632). jst.go.jpcapes.gov.br However, these first-generation inhibitors had limitations, including poor oral activity, limited brain penetration, and, in the case of tacrine, liver toxicity. jst.go.jpcapes.gov.br
These challenges spurred the search for a new type of AChE inhibitor with a better profile. jst.go.jp After four years of dedicated research and structure-activity relationship studies, donepezil (B133215) hydrochloride was identified. jst.go.jpcapes.gov.br It received approval from the U.S. Food and Drug Administration (FDA) in 1996. wikipedia.org Donepezil quickly became a leading therapeutic agent due to its high selectivity for AChE over butyrylcholinesterase (BuChE), strong and lasting anti-AChE activity, and a novel chemical structure. jst.go.jpjst.go.jp
Structural Basis for this compound's Pharmacological Relevance
The chemical structure of this compound is fundamental to its pharmacological activity. It is a piperidine (B6355638) derivative, structurally distinct from other cholinesterase inhibitors. researchgate.netnih.gov The molecule consists of an N-benzylpiperidine moiety linked to a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one group. rsc.org This unique structure allows it to bind reversibly to acetylcholinesterase with high specificity. nih.govresearchgate.net
Molecular docking and dynamics simulations have provided insights into how donepezil interacts with the AChE enzyme. acs.org It is understood to bind to multiple sites within the enzyme, including the catalytic active site and the peripheral anionic site, through various interactions such as hydrogen bonds. acs.orgmdpi.com This multi-site binding contributes to its potent inhibitory activity. acs.org The N-benzylpiperidine part of the molecule is a key pharmacophore that enhances its inhibitory action against both AChE and BuChE. mdpi.com The specific structural features of donepezil have made it a valuable prototype for the design of new and potentially more effective multi-target-directed ligands for neurodegenerative diseases. nih.govingentaconnect.com
Research Findings on this compound
| Finding Category | Details |
| Inhibitory Activity | Shows strong and highly selective inhibitory activity against acetylcholinesterase (AChE) compared to butyrylcholinesterase (BuChE). jst.go.jpcapes.gov.br |
| Binding Mechanism | Binds reversibly to multiple sites on the AChE enzyme, including the catalytic active site and the peripheral anionic site. acs.orgmdpi.com |
| Structural Significance | The N-benzylpiperidine and indanone moieties are crucial for its potent pharmacological activity. researchgate.netrsc.org |
| Pharmacokinetics | Exhibits high oral bioavailability and readily crosses the blood-brain barrier. nih.govjamanetwork.com |
Properties
CAS No. |
142097-05-0 |
|---|---|
Molecular Formula |
C₂₄H₃₀ClNO₃ |
Molecular Weight |
415.95 |
Synonyms |
(R)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; |
Origin of Product |
United States |
Molecular Mechanisms of Action and Receptor Interaction Dynamics
The principal mechanism of action for (+)-Donepezil Hydrochloride is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.orggoodrx.com By impeding this enzyme, donepezil (B133215) increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. wikipedia.orgmdpi.comivypanda.com This enhanced neuronal communication is believed to be the primary basis for its cognitive benefits. drugbank.comgoodrx.com
Selective and Reversible Inhibition of Acetylcholinesterase (AChE)
This compound is characterized as a potent, selective, and reversible inhibitor of acetylcholinesterase. nih.govrndsystems.comjst.go.jp Its inhibitory action is non-covalent, meaning it does not form a permanent bond with the enzyme, allowing for a transient effect. nih.gov In vitro studies have determined its IC50 value, a measure of its inhibitory potency, to be approximately 5.7 nM to 6.7 nM. rndsystems.comportico.org This high potency underscores its effectiveness at the molecular level. The inhibition is considered to be of a mixed competitive and noncompetitive nature, suggesting a complex binding mechanism that goes beyond simple competition with the enzyme's natural substrate, acetylcholine. acs.orgnih.gov
Differential Selectivity Profile Towards Butyrylcholinesterase (BuChE)
A key feature of this compound is its remarkable selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body. nih.govspandidos-publications.com Reports indicate that donepezil is over 1000 to 1250 times more selective for AChE than for BuChE. abcam.comnordicbiosite.com This high degree of selectivity is a significant attribute, as the inhibition of BuChE is generally not considered to contribute to the desired therapeutic effects and may be associated with unwanted side effects. The order of selectivity for AChE over BuChE for donepezil is significantly higher than that of other cholinesterase inhibitors like physostigmine (B191203) and rivastigmine (B141). portico.org
Table 1: Inhibitory Potency and Selectivity of Various Cholinesterase Inhibitors
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Ratio (BuChE IC50 / AChE IC50) |
|---|---|---|---|
| (+)-Donepezil | 6.7 | 7400 | ~1100 |
| TAK-147 | 12 | 22000 | ~1800 |
| Physostigmine | 0.67 | 16 | ~24 |
| Rivastigmine | 4.3 | 31 | ~7.2 |
| Tacrine (B349632) | 77 | 69 | ~0.90 |
| Ipidacrine | 270 | 220 | ~0.81 |
Data sourced from a comparative in vitro study. portico.org
Molecular Interactions within the AChE Active Site (Catalytic Anionic Site and Peripheral Anionic Site)
The inhibitory action of this compound is a result of its unique binding within the active site gorge of the AChE enzyme. This gorge contains two principal binding sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govscielo.br Donepezil's elongated structure allows it to span both of these sites simultaneously, contributing to its high affinity and inhibitory potency. spandidos-publications.comnih.gov The indanone moiety of donepezil binds to the PAS, while the benzyl (B1604629) portion interacts with the CAS. scielo.brresearchgate.net Molecular dynamics simulations have shown that the enzyme transitions between "open" and "closed" conformations to regulate ligand access and binding. acs.orgnih.gov
The binding of this compound within the AChE active site is stabilized by interactions with several key amino acid residues. nih.govscispace.com The indanone ring of donepezil engages in hydrophobic interactions with residues such as Trp286, Phe295, Phe338, and Tyr341 at the PAS. nih.govresearchgate.net The piperidine (B6355638) ring interacts with Tyr337 and Asp74. nih.gov At the CAS, the benzyl ring of donepezil is in proximity to Trp86, and interactions with Ser203 and His447, which are part of the catalytic triad, have also been noted. nih.govresearchgate.net A hydrogen bond is observed between the carbonyl group of donepezil and the amino acid Phenylalanine (F295). nih.govresearchgate.net
Table 2: Key Amino Acid Residues in the AChE Active Site Interacting with this compound
| AChE Site | Interacting Residues | Type of Interaction |
|---|---|---|
| Peripheral Anionic Site (PAS) | Trp286, Tyr341, Phe295 | π-π stacking, Hydrophobic, Hydrogen bonding |
| Catalytic Anionic Site (CAS) | Trp86, His447, Ser203 | π-π stacking, Hydrophobic |
| Mid-Gorge/Other | Tyr337, Asp74, Phe338 | Hydrophobic, Ionic |
Information compiled from multiple molecular docking and crystallographic studies. nih.govresearchgate.netscispace.com
The stability of the donepezil-AChE complex is significantly enhanced by specific non-covalent interactions. scispace.comπ-π stacking interactions are crucial and occur between the aromatic rings of donepezil and the aromatic side chains of certain amino acid residues. nih.govresearchgate.net Specifically, the indanone moiety of donepezil forms π-π stacking interactions with Trp286 and Tyr341 at the PAS. researchgate.net The benzyl moiety of donepezil engages in π-π stacking with Trp86 in the CAS. researchgate.netnih.gov
Furthermore, cation-π interactions play a role in anchoring the molecule within the active site gorge. nih.gov A notable cation-π interaction occurs between the positively charged quaternary ammonium (B1175870) ion of the donepezil piperidine ring and the aromatic ring of Phe330. nih.gov
Non-Cholinergic Pharmacological Modulations
Research has shown that donepezil binds to the sigma-1 (σ1) receptor with high affinity (Ki = 14.6 nM). nih.govoup.com This interaction is believed to be of therapeutic relevance, as donepezil has been shown to act as a functional σ1 receptor agonist. nih.gov Studies have demonstrated that the antidepressant-like and memory-enhancing effects of donepezil can be blocked by a σ1 receptor antagonist, suggesting that this interaction is a significant component of its pharmacological action. nih.govoup.com Positron emission tomography (PET) studies in humans have confirmed that therapeutic doses of donepezil occupy a significant portion of σ1 receptors in the brain. oup.comoup.com
Additionally, donepezil has been found to modulate NMDA receptors. nih.govnih.gov Some studies suggest that donepezil can potentiate NMDA receptor activity at low concentrations, which could contribute to its cognitive-enhancing effects. nih.gov Other research indicates that donepezil can lead to the internalization of NMDA receptors, potentially protecting against glutamate-induced excitotoxicity. nih.gov The modulation of NMDA receptors by donepezil appears to be complex and may depend on the specific neuronal population and experimental conditions. nih.gov
Sigma-1 Receptor Agonism and its Mechanistic Implications
Donepezil demonstrates a high affinity for the sigma-1 (σ1) receptor, acting as a potent agonist. wikipedia.orgresearchgate.net This interaction is considered a therapeutically relevant mechanism of action, distinct from its role as an acetylcholinesterase inhibitor. researchgate.net The binding affinity of donepezil to the σ1 receptor has a Ki value of 14.6 nM. wikipedia.orgresearchgate.net
The agonistic activity of donepezil at the σ1 receptor is implicated in its antiamnesic and neuroprotective effects. nih.govoup.com Studies have shown that the beneficial effects of donepezil in animal models of cognitive deficits are antagonized by σ1 receptor antagonists, highlighting the importance of this pathway. cpn.or.kr For instance, donepezil's ability to rescue hippocampal long-term potentiation (LTP) impaired by beta-amyloid (Aβ) is mimicked by a σ1 receptor agonist and blocked by a σ1 receptor antagonist. sci-hub.stnih.gov This suggests that the activation of σ1 receptors is a key mechanism through which donepezil exerts its ameliorative effects on synaptic plasticity. sci-hub.stnih.gov
Furthermore, positron emission tomography (PET) studies in humans have demonstrated that therapeutic doses of donepezil (5 mg and 10 mg) result in significant occupancy of σ1 receptors in the brain, at approximately 60% and 75% respectively. oup.com This provides in vivo evidence that the interaction with σ1 receptors is a significant pharmacological action of donepezil in the human brain. oup.com
Modulation of Nicotinic Acetylcholine Receptors
Donepezil directly modulates nicotinic acetylcholine receptors (nAChRs), an action independent of its acetylcholinesterase inhibition. nih.gov It has been shown to upregulate nAChRs in cortical neurons, which may contribute to its neuroprotective activity. wikipedia.org Specifically, the α7 and α4β2 subtypes of nAChRs are implicated in donepezil's effects. brieflands.comresearchgate.net
Research indicates that donepezil can enhance the sensitivity of neurons to the neuroprotective effects of nicotine. researchgate.net Chronic treatment with donepezil has been found to induce an up-regulation of α7 nAChRs and enhance the nicotine-induced increase in intracellular calcium. researchgate.net This suggests that donepezil's modulation of nAChRs can lead to adaptive changes in neuronal signaling.
The interaction with α7 nAChRs is particularly important for donepezil's anti-inflammatory and neuroprotective actions. jelsciences.comnih.gov By stimulating α7 nAChRs, donepezil can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which in turn can inhibit the production of pro-inflammatory cytokines. jelsciences.com Furthermore, the combination of donepezil with a positive allosteric modulator of α7-nAChRs has been shown to enhance its efficacy in improving learning and memory in animal models. nih.gov
Influence on N-Methyl-D-Aspartate (NMDA) Receptors and Excitatory Transmission
Donepezil has been shown to influence N-Methyl-D-Aspartate (NMDA) receptor function, which plays a critical role in excitatory synaptic transmission and plasticity. brieflands.comnih.gov Studies suggest that donepezil can protect against glutamate-induced excitotoxicity by modulating NMDA receptors. nih.gov
One proposed mechanism involves the internalization of NMDA receptors. Donepezil, through the stimulation of α7 nicotinic acetylcholine receptors, can lead to a reduction in the number of functional NMDA receptors on the cell surface. nih.gov This, in turn, attenuates the excessive calcium influx induced by glutamate, a key event in excitotoxic neuronal death. nih.gov Specifically, research has shown that donepezil pre-treatment significantly reduces the levels of the NR1 subunit of the NMDA receptor on the cell surface. nih.gov
While some studies indicate that donepezil can block NMDA receptor responses, this effect appears to occur at high concentrations and is likely not a primary contributor to its therapeutic actions. researchgate.net The blockade is voltage-dependent, suggesting an open-channel blocking mechanism. researchgate.net However, the focus of its clinically relevant interaction with the glutamatergic system appears to be the modulation of NMDA receptor trafficking and function through cholinergic pathways. nih.gov
Potential Interactions with Voltage-Activated Ion Channels
Research has shown that donepezil can interact with and block several types of voltage-activated ion channels, although the clinical significance of these interactions at therapeutic concentrations is considered unlikely. nih.gov Studies on rat hippocampal neurons have demonstrated that donepezil reversibly inhibits voltage-activated sodium (Na+) currents, delayed rectifier potassium (K+) currents, and fast transient K+ currents. nih.gov
The inhibition of these channels by donepezil is concentration-dependent. For instance, the IC50 values for the blockade of K+ currents in molluscan neurons were found to be in the micromolar range (5.0 to 9.9 μM). nih.gov The blocking effect on Na+ channels was also observed, with IC50 values varying depending on the holding potential of the neuron. nih.gov
The mechanism of action on these channels appears to be a direct block. In the case of K+ channels, donepezil has been shown to interact with the external mouth of the channel. nih.gov While these findings demonstrate a clear pharmacological action of donepezil on voltage-gated ion channels, the concentrations required to produce these effects are generally higher than those achieved during clinical use. nih.gov
Table 1: Effects of Donepezil on Voltage-Gated Ion Channels in Rat Hippocampal Neurons
| Ion Channel Current | Effect | IC50 Value | Voltage-Dependence |
|---|---|---|---|
| Sodium (I(Na)) | Reversible Inhibition | 3.8 - 436 µM (holding potential dependent) | Dependent |
| Delayed Rectifier Potassium (I(K)) | Reversible Inhibition | 78 +/- 5 µM | Dependent |
Impact on Inflammatory Signaling Pathways
Donepezil exerts significant anti-inflammatory effects by modulating various inflammatory signaling pathways. brieflands.comresearchgate.net This action is considered a key component of its neuroprotective properties. researchgate.net
Studies have shown that donepezil can inhibit the activation of microglia, the primary immune cells of the central nervous system. brieflands.com It achieves this by suppressing key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. brieflands.comnih.gov By inhibiting these pathways, donepezil reduces the production of a range of pro-inflammatory mediators, including:
Tumor necrosis factor-alpha (TNF-α) brieflands.comnih.gov
Interleukin-1 beta (IL-1β) brieflands.comnih.gov
Interleukin-6 (IL-6) brieflands.com
Nitric oxide (NO) brieflands.comnih.gov
Prostaglandin (B15479496) E2 (PGE2) brieflands.com
Furthermore, donepezil can inhibit the expression of genes for pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). brieflands.comnih.gov These effects are often dose-dependent. brieflands.com The anti-inflammatory actions of donepezil are partly mediated by its interaction with α7 nicotinic acetylcholine receptors, which can trigger the cholinergic anti-inflammatory pathway. jelsciences.comnih.gov
Neuroprotective Pathways and Mechanisms
Donepezil exhibits a range of neuroprotective effects that go beyond its primary function as an acetylcholinesterase inhibitor. These effects are mediated through various pathways, including anti-oxidative stress and anti-amyloidogenic actions. nih.govresearchgate.netresearchgate.net
Anti-oxidative Stress: Donepezil has been shown to protect against oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. brieflands.comresearchgate.net It can attenuate lipid peroxidation induced by amyloid-beta (Aβ) peptide. nih.gov Studies have demonstrated that donepezil significantly reduces the levels of lipid peroxidation products in the hippocampus. nih.gov One of the proposed mechanisms for its antioxidant effect is the modulation of the glutathione (B108866) signaling pathway. nih.gov
Anti-amyloidogenic Effects: Donepezil can influence the processing of amyloid precursor protein (APP) and reduce the accumulation of Aβ, the main component of amyloid plaques. researchgate.net It has been shown to decrease the activity of beta-secretase, an enzyme involved in the production of Aβ. researchgate.net Additionally, donepezil can increase the ratio of the neuroprotective acetylcholinesterase read-through isoform (AChE-R) to the synaptic isoform (AChE-S), which has been linked to neuronal damage. researchgate.net Furthermore, donepezil can antagonize the neurotoxicity induced by Aβ. nih.gov
Table 2: Neuroprotective Mechanisms of Donepezil
| Mechanism | Key Findings | References |
|---|---|---|
| Anti-oxidative Stress | Attenuates Aβ-induced lipid peroxidation. Modulates glutathione signaling pathway. | nih.gov, nih.gov |
| Anti-amyloidogenic | Reduces beta-secretase activity. Increases the ratio of protective AChE-R to damaging AChE-S. Antagonizes Aβ-induced neurotoxicity. | researchgate.net, nih.gov |
| Sigma-1 Receptor Activation | Rescues hippocampal LTP impaired by Aβ. | sci-hub.st, nih.gov |
Preclinical Pharmacological Profile of + Donepezil Hydrochloride
Preclinical Pharmacokinetics and Biodistribution
Absorption Characteristics in Animal Models
Studies in animal models indicate that (+)-Donepezil Hydrochloride is rapidly and extensively absorbed following oral administration. In rats, the time to reach maximum plasma concentration (Tmax) has been observed to be as short as 30 minutes, with a systemic bioavailability of approximately 86.8% researchgate.net. Another study in hairless rats reported a Tmax of about 2.5 hours after oral administration researchgate.net. These findings suggest efficient absorption from the gastrointestinal tract.
| Animal Model | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Source |
|---|---|---|---|---|---|---|
| Sprague-Dawley Rat | Not Specified | 0.5 | Not Reported | Not Reported | ~86.8 | researchgate.net |
| Hairless Rat | Not Specified | ~2.5 | 97.3 ± 24.4 | 1342.6 ± 115.5 | Not Reported | researchgate.net |
| Rat | 3 | 1.2 ± 0.4 | Not Reported | Not Reported | 3.6 | nih.gov |
| Rat | 10 | 1.4 ± 0.5 | Not Reported | Not Reported | 3.6 | nih.gov |
Distribution and Blood-Brain Barrier Permeability in Preclinical Systems
Following absorption, donepezil is widely distributed throughout the body. In rats, the drug substantially distributes to the liver, adrenal glands, heart, and brain . A key characteristic of donepezil is its ability to readily cross the blood-brain barrier (BBB), a critical feature for its therapeutic action within the central nervous system.
Preclinical studies have consistently demonstrated that brain concentrations of donepezil surpass those in plasma. In rats, brain tissue concentrations have been found to be 1.74 to 2.24 times higher than plasma concentrations following oral administration researchgate.netnih.gov. The ratio of unchanged donepezil to total radioactivity in the brain was high, ranging from 86.9% to 93.0%, indicating that metabolites have low permeability across the BBB nih.gov. This efficient brain penetration ensures that the active compound reaches its site of action.
| Tissue | Tissue-to-Plasma Ratio | Source |
|---|---|---|
| Eyes | 294 | longdom.org |
| Pigmented Skin | 40.6 (at 146h) | longdom.org |
| Harderian Glands | 23.8 (at 146h) | longdom.org |
Metabolic Pathways and Metabolite Identification in Animal Studies
Donepezil undergoes extensive metabolism, primarily in the liver. In vivo studies in rats have identified several major metabolic pathways, including O-demethylation, N-debenzylation, hydroxylation, and subsequent glucuronide or sulfate (B86663) conjugation nih.govresearchgate.netmdpi.com.
The biotransformation of donepezil is mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified CYP3A4 and CYP2D6 as the primary isoenzymes responsible for its metabolism. While these are findings from human-derived tissues, the metabolic pathways observed in rats are comparable to those in humans, suggesting a similar enzymatic basis researchgate.netmdpi.com.
Numerous metabolites of donepezil have been identified in preclinical studies. In rat liver microsomes, 17 metabolites have been detected, while in mice liver microsomes, 21 metabolites were found nih.govnih.gov. A comprehensive study in rats identified a total of 50 metabolites in urine, feces, and liver samples researchgate.netmdpi.com.
One of the principal and pharmacologically active metabolites is 6-O-desmethyl donepezil . Other significant metabolites include N-desbenzyldonepezil (M4) and didesmethyldonepezil (M5), which have been identified as the most abundant metabolites in the urine and feces of rats, respectively mdpi.com. In plasma, urine, and bile of rats, O-glucuronides represent the majority of the radioactivity researchgate.netnih.gov.
| Metabolic Pathway | Description | Source |
|---|---|---|
| O-demethylation | Removal of a methyl group from a methoxy (B1213986) moiety. | nih.govresearchgate.net |
| N-debenzylation | Removal of a benzyl (B1604629) group from the nitrogen atom of the piperidine (B6355638) ring. | researchgate.netmdpi.com |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | nih.govresearchgate.net |
| Glucuronidation/Sulfation | Conjugation of metabolites with glucuronic acid or sulfate. | nih.govresearchgate.net |
Excretion Pathways in Preclinical Species
The excretion of donepezil and its metabolites occurs through both renal and fecal routes, with significant species-dependent differences. In preclinical animal models, biliary excretion into the feces is the predominant pathway. A study in bile duct-cannulated rats demonstrated that within 48 hours of oral administration, 72.9% of the administered radioactivity was excreted in the bile, 24.4% in the urine, and 8.84% in the feces researchgate.netnih.gov. Similarly, in dogs, fecal elimination accounted for 59.7% of the dose, while renal excretion was 39.2% nih.gov. This is in contrast to humans, where renal excretion is the primary route of elimination nih.gov.
| Species | Route | Percentage of Dose (%) | Time Frame | Source |
|---|---|---|---|---|
| Rat (bile duct-cannulated) | Bile | 72.9 | 48 hours | researchgate.netnih.gov |
| Urine | 24.4 | |||
| Feces | 8.84 | |||
| Dog | Feces | 59.7 | Not Specified | nih.gov |
| Urine | 39.2 |
Preclinical Pharmacodynamics and Biological Effects
Donepezil hydrochloride, a prominent acetylcholinesterase (AChE) inhibitor, has been extensively studied in preclinical models to elucidate its mechanisms of action beyond simple cholinergic enhancement. These investigations have revealed a multifaceted pharmacological profile, encompassing effects on neuronal signaling, amyloid-beta pathology, and neuroinflammation.
Donepezil functions as a specific and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh). mdpi.com This inhibition leads to increased levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. taconic.com In preclinical studies, donepezil has demonstrated a high degree of selectivity for AChE in the brain over butyrylcholinesterase (BuChE) found in the plasma. nih.gov This selectivity is a key feature, as it minimizes peripheral side effects. For instance, in rats, the IC50 ratio of BuChE to AChE for donepezil was found to be 1252, significantly higher than that of physostigmine (B191203) (11.9) and tacrine (B349632) (0.9). nih.gov
Studies in rats have shown a direct correlation between plasma concentrations of donepezil and the inhibition of AChE in red blood cell membranes, which serves as a peripheral marker of its activity. nih.govbps.ac.uk Following oral administration in rats, donepezil effectively inhibits cholinesterase activity in the brain. nih.gov This central cholinergic enhancement is believed to be the primary mechanism underlying its cognitive benefits observed in animal models.
Beyond its primary role in elevating acetylcholine levels, donepezil has been shown to directly influence neuronal activity and synaptic plasticity, processes fundamental to learning and memory. In a rat model of Alzheimer's disease created by destroying the Nucleus Basalis Magnocellularis (NBM), a key cholinergic source, donepezil administration was found to improve the spontaneous activity of pyramidal neurons in the CA1 region of the hippocampus. nih.gov
Furthermore, donepezil has been observed to modulate the activity of NMDA receptors, which are critical for synaptic plasticity. nih.gov One study reported that donepezil stimulated NMDA-induced currents in cultured rat cortical neurons at concentrations ranging from 0.01 to 100 μM. nih.gov This suggests that donepezil may enhance cognitive function not only by boosting the cholinergic system but also by positively modulating the NMDA receptor system. nih.gov In hippocampal slice preparations, donepezil has been shown to restore long-term potentiation (LTP), a cellular correlate of learning and memory, that was impaired by the presence of amyloid-beta oligomers. researchgate.net
Preclinical evidence suggests that donepezil can influence the metabolism and aggregation of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. In vitro studies have shown that donepezil can inhibit the aggregation of Aβ peptides. mdpi.com One proposed mechanism for this is its interaction with the peripheral anionic site (PAS) of acetylcholinesterase, which is known to promote the assembly of Aβ into amyloid filaments. nih.gov By binding to the PAS, donepezil may block this pro-aggregatory effect of AChE. nih.gov
In animal models, the effects of donepezil on Aβ levels have also been investigated. In the Tg2576 mouse model of Alzheimer's disease, which overexpresses human amyloid precursor protein, chronic administration of donepezil was found to decrease brain tissue levels of both soluble and insoluble Aβ. nih.gov This reduction in Aβ burden was also associated with a decrease in Aβ plaque deposition. nih.gov These findings suggest that in addition to its symptomatic effects, donepezil may have disease-modifying properties by targeting the underlying amyloid pathology.
Neuroinflammation is increasingly recognized as a critical component of the pathogenesis of neurodegenerative diseases. Preclinical studies have demonstrated that donepezil possesses anti-inflammatory properties. In both in vitro and in vivo models, donepezil has been shown to modulate neuroinflammatory responses triggered by stimuli such as lipopolysaccharide (LPS) and amyloid-beta. nih.govresearchgate.net
Specifically, donepezil has been found to reduce the production and release of pro-inflammatory mediators, including prostaglandin (B15479496) E2, interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), from activated microglia. nih.gov The mechanism underlying these anti-inflammatory effects appears to involve the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov In a mouse model of Alzheimer's disease (5xFAD mice), donepezil significantly reduced Aβ-induced activation of both microglia and astrocytes. nih.gov These findings indicate that donepezil's therapeutic benefits may be partly attributable to its ability to dampen detrimental neuroinflammatory processes in the brain. nih.govresearchgate.net
The cognitive-enhancing effects of donepezil have been robustly demonstrated in a variety of animal models of cognitive impairment. In rodents with chemically-induced cholinergic deficits, such as those induced by scopolamine, donepezil has been shown to ameliorate learning and memory impairments. nih.gov For example, in a Y-maze test, pretreatment with donepezil prevented scopolamine-induced deficits in spontaneous alternation behavior in mice. nih.gov
In transgenic mouse models of Alzheimer's disease, such as the Tg2576 mouse, donepezil has been shown to improve cognitive function. taconic.com Studies have also utilized animal models of "chemobrain," a cognitive impairment that can occur following chemotherapy. In a rat model of chemotherapy-induced cognitive impairment, donepezil enhanced memory function and increased brain glucose metabolism, particularly in the frontal lobe, parietal lobe, and hippocampus. nih.gov Furthermore, in a rat model where Alzheimer's-like pathology was induced by amyloid-beta injection, a combination therapy of donepezil and environmental enrichment was shown to restore spatial memory. nih.gov These preclinical behavioral studies provide a strong rationale for the use of donepezil to improve cognitive function in various conditions.
Medicinal Chemistry and Rational Drug Design Strategies Based on + Donepezil Hydrochloride
Structure-Activity Relationship (SAR) Studies of (+)-Donepezil Hydrochloride Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For Donepezil (B133215), SAR studies have explored modifications of its three main components: the indanone moiety, the alkyl linker, and the N-benzylpiperidine group. researchgate.net These investigations have provided crucial insights into the pharmacophore required for potent activity.
The 5,6-dimethoxy indanone core of Donepezil is essential for its interaction with the Peripheral Anionic Site (PAS) of the acetylcholinesterase (AChE) enzyme. researchgate.net The carbonyl group of this moiety has been shown to form a hydrogen bond with the amino acid residue Phe295 of AChE. usp.brscielo.br
Modifications to this part of the molecule have included:
Replacement of the indanone ring: Researchers have substituted the indanone system with other heterocyclic and aromatic rings. Replacements with structures like pyridine, indole (B1671886), tetralone, oxindole, and phthalimide (B116566) have resulted in compounds that retain biological activity. researchgate.netusp.brscielo.br For instance, replacing the indanone part with an indole ring yielded derivatives with prominent AChE inhibitory activity. usp.br
Conjugation with other moieties: In some studies, the 5,6-dimethoxy indanone part has been conjugated with an N-benzylpyridinium moiety. usp.brscielo.br One such compound demonstrated potent cholinesterase inhibition with IC50 values of 1.9 nM and 0.8 nM for electric eel AChE and human AChE, respectively. usp.brscielo.br
Introduction of a double bond: Creating a double bond on the indanone moiety has been explored to increase structural rigidity, which has been proposed to be beneficial for inhibiting other enzymes like BACE-1 in addition to AChE. nih.gov
| Modification to Indanone Moiety | Resulting Compound/Series | Reported Activity (IC50) / Finding | Source(s) |
| Conjugation with N-benzylpyridinium | Compound 5 (Lan et al.) | 1.9 nM (electric eel AChE), 0.8 nM (human AChE) | usp.brscielo.br |
| Replacement with Indole | Indole derivatives (Ismail et al.) | Showed prominent AChE inhibitory activity (55% inhibition for the most active derivative). | usp.br |
| Introduction of a double bond | Unsaturated precursors | Proposed to act as BACE-1 inhibitors due to increased structural rigidity. | nih.gov |
The methylene (B1212753) bridge that connects the indanone and piperidine (B6355638) rings plays a role in orienting the two main pharmacophoric groups within the AChE active site. Variations in this linker have been investigated to optimize this orientation.
Key modifications include:
Introducing rigidity: The flexible methylene linker has been replaced with a more rigid double bond. usp.br In one study, compounds where the benzylpiperidine and indanone parts were connected via a double bond showed potent and selective inhibition of human erythrocytes AChE, with IC50 values of 0.058 µM and 0.043 µM for the most active derivatives. usp.brusp.br
Varying linker length: The length of the alkyl chain connecting different pharmacophores has been shown to be important. For example, in a series of phthalimide-derived compounds, a derivative with an alkyl chain of eight methylene units showed an IC50 value of 0.9 μM for AChE. usp.br
| Alkyl Linker Variation | Resulting Compound/Series | Reported Activity (IC50) | Source(s) |
| Replacement with double bond | Compound 2 (Costanzo et al.) | 0.058 ± 0.033 μM (human erythrocytes AChE) | usp.br |
| Replacement with double bond | Compound 3 (Costanzo et al.) | 0.043 ± 0.007 μM (human erythrocytes AChE) | usp.br |
| Elongated alkyl chain (8 units) | Phthalimide derivative | 0.9 μM (AChE) | usp.br |
The N-benzylpiperidine moiety is responsible for interacting with the Catalytic Anionic Site (CAS) of AChE. researchgate.net This interaction is crucial for the inhibitory activity of Donepezil. Numerous studies have replaced the piperidine ring with other nitrogen-containing heterocycles to explore the impact on efficacy and selectivity.
Common replacements include:
Piperazine (B1678402): The piperidine ring has been substituted with a piperazine ring. In some cases, this led to inactive compounds, suggesting the specific structure of the piperidine is important. scielo.br However, other studies combining 5,6-dimethoxy indanone-piperazine with parts of other molecules like curcumin (B1669340) have produced potent AChE inhibitors. scielo.br For instance, compounds from such a series showed excellent AChE inhibitory potential with IC50 values as low as 0.025 µM. scielo.br
Pyridine and Pyrimidine: The benzylpiperidine group has also been replaced with benzylpyridine, pyridyl methylpiperidine, and pyrimidyl piperazine, with the resulting molecules showing promising activities as anti-Alzheimer's agents. researchgate.netusp.brscielo.br
| Piperidine Ring Modification | Resulting Compound/Series | Reported Activity (IC50) / Finding | Source(s) |
| Replacement with Piperazine | Indanone-piperazine-curcumin hybrids | 0.025 ± 0.001 µM (Compound 26) | scielo.br |
| Replacement with Benzylpyridine | Benzylpyridine derivatives | Showed promising activities as anti-Alzheimer agents. | researchgate.netusp.brscielo.br |
| Replacement with Pyridyl methylpiperidine | Pyridyl methylpiperidine derivatives | Showed promising activities as anti-Alzheimer agents. | researchgate.netusp.brscielo.br |
| Replacement with Pyrimidyl piperazine | Pyrimidyl piperazine derivatives | Showed promising activities as anti-Alzheimer agents. | researchgate.netusp.brscielo.br |
The N-benzyl group plays a critical role in binding to the CAS of AChE, partly through π-π stacking interactions. scielo.brnih.gov Modifications to the benzyl (B1604629) ring can significantly influence binding affinity.
SAR studies on this moiety have revealed that:
Halogenation: The introduction of halogen substituents on the benzyl ring can affect activity. For example, placing a fluorine atom at the ortho position of the benzyl group was found to enhance π-π interactions with the AChE enzyme. scielo.br In another series, a 3-chlorobenzyl analog (IC50 = 0.79 µM) was more active than its corresponding 2-chloro substituted counterpart (IC50 = 1.0 µM). nih.gov
Positional Isomers: The position of substituents is crucial. In a series of coumarin (B35378) derivatives bearing an N-benzylpyridinium moiety, substituents at the 2-, 3-, and 4-positions of the benzyl group influenced both activity and selectivity, with one 2-substituted compound (IC50 = 0.11 nM) being significantly more potent than a 4-substituted analogue (IC50 = 0.46 nM). frontiersin.org
Bioisosteric Replacement: The benzyl group has been mimicked by N-benzylpyridinium salts, which have shown potent ChE inhibitory activity. nih.gov
| N-Benzyl Substituent Modification | Resulting Compound/Series | Reported Activity (IC50) / Finding | Source(s) |
| Ortho-Fluoro substitution | Fluorinated benzyl derivatives | Amplified π-π interaction with AChE enzyme. | scielo.br |
| Chloro substitution | 3-chlorobenzyl analog (21l) | 0.79 µM (AChE) | nih.gov |
| Chloro substitution | 2-chlorobenzyl analog (21k) | 1.0 µM (AChE) | nih.gov |
| N-benzylpyridinium-coumarin | 2-substituted analog (5a) | 0.11 nM | frontiersin.org |
| N-benzylpyridinium-coumarin | 4-substituted analog (5c) | 0.46 nM | frontiersin.org |
Synthesis Methodologies for this compound and its Analogues
The synthesis of Donepezil and its analogues typically involves key reactions such as aldol (B89426) condensation between the indanone and piperidine moieties, followed by a reduction step. nih.gov One common industrial approach involves the condensation of 1-benzylpiperidine-4-carbaldehyde (B18396) with 5,6-dimethoxy-1-indanone, followed by catalytic reduction of the resulting double bond. frontiersin.org Various synthetic strategies have been developed to improve efficiency, cost-effectiveness, and scalability. researchgate.net
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable synthetic routes for Donepezil. These approaches aim to improve yields, reduce waste, and use less hazardous materials.
Key green methodologies include:
Alternative Energy Sources: Non-conventional techniques such as microwave and ultrasound-assisted synthesis have been employed. nih.gov These methods can improve reaction rates and yields while being more energy-efficient. nih.govmdpi.com
Flow Chemistry: An atom-economical sequential-flow synthesis of Donepezil has been developed using inexpensive precursors. nih.govresearchgate.net This method utilizes heterogeneous catalytic addition and condensation reactions, with a focus on hydrogenation processes. A significant advantage of this route is that water is the sole byproduct. nih.govresearchgate.net
Eco-friendly Protocols: Sustainable multistep protocols have been designed, such as using a Q-tube assisted method for the synthesis of the indanone moiety and a green, ultrasound-assisted condensation with N-benzyl piperidine-4-carboxaldehyde. nih.gov These methods are designed for efficiency, safety, and producing a cleaner reaction profile. nih.gov
Palladium-Catalyzed Reactions in Donepezil Modification
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the late-stage functionalization of complex molecules like Donepezil, allowing for the efficient formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org This strategy enables the direct modification of the core structure, providing a highly efficient way to generate diverse libraries of novel analogues. researchgate.net
One significant application is the direct α-arylation of the ketone group within Donepezil's indanone core. nih.govacs.org Researchers have successfully employed a catalytic system comprising Palladium(II) acetate (B1210297) (Pd(OAc)2) and butyldi-1-adamantylphosphine (B1366389) as the ligand to couple Donepezil with various aryl bromides. nih.govacs.org This reaction chemoselectively modifies the position adjacent to the carbonyl group, a site known to be involved in binding to AChE. nih.govresearchgate.net
The optimized conditions for this transformation typically involve using a base like sodium bis(trimethylsilyl)amide (NaHMDS) in a solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures. nih.govacs.org This methodology has led to the synthesis of numerous α-aryl Donepezil analogues. nih.govacs.org Biological evaluation of these new compounds revealed that many retained high selective inhibition of AChE. nih.govresearchgate.net Notably, the 3-methylpyridinyl analogue demonstrated significantly lower toxicity compared to the parent Donepezil and exhibited remarkable neuroprotective activity against hydrogen peroxide-induced damage in SH-SY5Y cells. nih.govresearchgate.netacs.org Another strategy has utilized the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to synthesize N-aryl-debenzyl-donepezil derivatives, with some analogues showing potent and selective AChE inhibition. dntb.gov.ua
| Catalytic System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Butyldi-1-adamantylphosphine / NaHMDS | Direct α-arylation of ketone | Successfully synthesized 15 aryldonepezil analogues with high selective AChE inhibition. Analogue 12 (3-methylpridinyl) showed lower toxicity and significant neuroprotection. | nih.govacs.orgacs.org |
| Palladium Catalyst | Buchwald-Hartwig Cross-Coupling | Synthesized novel N-aryl-debenzyldonepezil derivatives. Analogue 13 (quinoline group) was the most potent AChE inhibitor in the series. | dntb.gov.ua |
Design and Evaluation of Multi-Target Directed Ligands (MTDLs)
Given the multifaceted pathology of Alzheimer's disease—which involves cholinergic deficits, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and metal ion dyshomeostasis—the single-target approach of Donepezil is often insufficient to halt disease progression. frontiersin.org This has spurred the development of Multi-Target Directed Ligands (MTDLs), a paradigm where a single molecule is engineered to interact with multiple pathological targets. frontiersin.orgnih.gov The Donepezil scaffold, particularly its N-benzylpiperidine motif, is a common starting point for MTDL design. nih.govst-andrews.ac.uk By linking this core to other pharmacophores, researchers aim to imbue the resulting hybrid molecules with a wider range of therapeutic actions, such as antioxidant, anti-amyloid, and metal-chelating properties. frontiersin.orgnih.gov
The molecular hybridization strategy involves conjugating the Donepezil structure with other known bioactive molecules to create a single chemical entity with combined functionalities.
Tacrine (B349632): Hybrid molecules combining fragments of Donepezil and Tacrine, another cholinesterase inhibitor, have been developed. This approach aims to leverage the binding modes of both parent drugs to achieve potent dual inhibition of both AChE and Butyrylcholinesterase (BuChE). consensus.app
Ferulic Acid: Ferulic acid is a natural antioxidant. rsc.org Donepezil-ferulic acid hybrids have been synthesized to combine the AChE inhibitory action of Donepezil with the potent antioxidant and neuroprotective effects of ferulic acid. rsc.orgrsc.org One such hybrid, compound 5c , not only inhibited cholinesterases but also showed significant radical scavenging activity and protected PC12 cells from oxidative stress. rsc.org
Flavonoids: Natural flavonoids are known for their antioxidant and neuroprotective properties. usp.br Donepezil has been hybridized with flavonoid structures like baicalein (B1667712) to create dual-target inhibitors. One such compound demonstrated potent AChE inhibition (IC50 = 0.05 µM) and effectively inhibited Aβ aggregation. mdpi.com
Curcumin: Curcumin is a natural compound with anti-inflammatory, antioxidant, anti-amyloid, and metal-chelating properties. usp.brmdpi.com A series of Donepezil-curcumin hybrids were developed, with one compound showing strong AChE inhibition (IC50 = 187 nM), inhibition of Aβ self-aggregation (45.3% at 20 µM), and metal-chelating ability. mdpi.com
Indole: The indole moiety is a privileged scaffold in medicinal chemistry. Donepezil-indole hybrids have been designed as multipotent agents. For instance, the compound ASS234, which contains a Donepezil moiety and a propargyl group on an indole ring, acts as a dual inhibitor of cholinesterases and monoamine oxidases. frontiersin.orgst-andrews.ac.uk
Monoamine oxidase (MAO) enzymes, particularly MAO-B, are involved in the degradation of neurotransmitters and contribute to oxidative stress in the AD brain. nih.gov Therefore, designing dual inhibitors that target both cholinesterases and MAO is a promising therapeutic strategy. nih.govnih.gov This is often achieved by incorporating a propargylamine (B41283) group, a known MAO inhibitor pharmacophore, into the Donepezil structure. usp.br
Compound ASS234 is a prominent example, containing a moiety from Donepezil and the N-propargyl group from a selective MAO-B inhibitor. frontiersin.orgst-andrews.ac.uk Other approaches involve creating hybrids of Donepezil and chromone. nih.govebi.ac.uk Compound 5c from a Donepezil-chromone series emerged as a potent agent with balanced inhibitory activity against AChE (IC50 = 0.37 µM) and selective inhibition of human MAO-B (hMAO-B) (IC50 = 0.272 µM). nih.govebi.ac.uk Kinetic studies revealed it to be a mixed-type AChE inhibitor, binding to both the catalytic and peripheral sites of the enzyme. nih.gov
| Compound | Hybrid Type | AChE IC₅₀ | BuChE IC₅₀ | MAO-B IC₅₀ | Reference |
|---|---|---|---|---|---|
| ASS234 | Donepezil-N-propargylindole | Potent | Potent | Potent & Selective | frontiersin.orgst-andrews.ac.uk |
| Compound 5c | Donepezil-Chromone | 0.37 µM | 5.24 µM | 0.272 µM | nih.govebi.ac.uk |
A key pathological hallmark of AD is the aggregation of amyloid-beta peptides into toxic plaques. nih.gov Many MTDLs based on Donepezil are explicitly designed to interfere with this process while also combating oxidative stress. nih.govnih.gov The strategy often involves conjugating the benzylpiperidine part of Donepezil with heterocyclic structures like benzofuran (B130515) or benzimidazole, which can endow the hybrids with anti-Aβ aggregation capabilities. nih.gov
One series of such hybrids showed good AChE inhibition (IC50 values in the 4.0–30.0 μM range) and a moderate ability to inhibit the self-mediated aggregation of Aβ1–42. nih.gov Another rationally designed derivative, compound 5c , demonstrated excellent AChE inhibition and was also found to inhibit self-induced, hAChE-induced, and Cu(II)-induced Aβ1-42 aggregation. nih.gov Furthermore, many of these multifunctional compounds possess antioxidant activity, often measured by their ability to scavenge free radicals. nih.govnih.gov
The dysregulation of metal ions such as copper, zinc, and iron is implicated in Aβ aggregation and oxidative stress in AD. nih.govunisi.it This has led to two distinct but related design strategies: creating agents that can chelate and sequester these excess metal ions, and designing novel metal-based drugs.
Metal Chelating Properties: To impart metal-chelating abilities, the Donepezil scaffold is often hybridized with known metal-chelating agents like 8-hydroxyquinoline. frontiersin.orgunisi.it These hybrids are designed to maintain AChE inhibition while also forming complexes with pathological metal ions. unisi.it One such analogue, compound 5f , showed potent cholinesterase inhibition, selective MAO-A inhibition, and strong complexing properties for both zinc and copper ions. unisi.it
Metal-Based Analogues: A different approach involves the direct incorporation of metal ions into the Donepezil structure to create new organometallic complexes with potentially enhanced therapeutic properties. nih.govplos.org Researchers have used density functional theory (DFT) to design copper-based and other metal-based Donepezil derivatives. nih.govsemanticscholar.org Molecular docking and simulation studies suggest that these modified metal-directed drugs can be more potent inhibitors of AChE than Donepezil itself, with one copper-based analogue, D9 , showing a greater binding affinity in computational models. nih.govplos.org
Beta-secretase 1 (BACE-1) is the enzyme that initiates the production of the Aβ peptide, making it a prime therapeutic target. researchgate.netresearchgate.net A combinatorial strategy aims to design single molecules that can inhibit both AChE and BACE-1. While Donepezil itself has been reported to have some weak BACE-1 inhibitory activity, rational design can enhance this property. nih.gov
A series of 22 Donepezil analogues were synthesized and tested for activity against both cholinesterases and BACE-1. nih.gov While many of the analogues were more potent cholinesterase inhibitors than Donepezil, most were not better at inhibiting BACE-1. However, a few compounds, such as 8l (R = 4-Br-Bn), showed BACE-1 inhibition in the low micromolar range (IC50 = 3.4 µM), which was comparable to Donepezil's activity. nih.gov This demonstrates the feasibility, yet challenge, of creating potent dual-target inhibitors for these two key enzymes. nih.gov
Computational Chemistry and In Silico Drug Discovery
Computational chemistry and in silico drug discovery have become indispensable tools in the rational design of novel therapeutic agents based on the this compound scaffold. These methods provide deep molecular-level insights into drug-target interactions, facilitate the high-throughput screening of vast chemical libraries, and help elucidate the complex biological networks through which drugs exert their effects. By leveraging computational power, researchers can accelerate the discovery process, reduce costs, and design more potent and selective molecules.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as donepezil and its derivatives, to their biological targets. rsc.orgresearchgate.netwu.ac.thresearchgate.netnih.gov These methods have been crucial in understanding the intricate interactions between this compound and its primary target, acetylcholinesterase (AChE). acs.orgacs.org
Molecular docking studies consistently utilize the crystal structure of human AChE (hAChE), often from the Protein Data Bank (PDB ID: 4EY7), to model the binding pose of donepezil. rsc.orgnih.govnih.govnih.gov These studies reveal that donepezil exhibits a dual-binding mode, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) located at the entrance of the active site gorge. acs.orgnih.govacs.org This dual inhibition is a key feature of its mechanism, allowing it to both block acetylcholine (B1216132) hydrolysis and potentially interfere with amyloid-β (Aβ) aggregation modulated by the PAS. acs.org
Key amino acid residues in the AChE active site play a critical role in anchoring the donepezil molecule. Interactions frequently observed in docking and simulation studies include:
Pi-pi stacking: The benzyl group of donepezil often forms pi-pi stacking interactions with the aromatic rings of residues like Tryptophan (Trp86) and Phenylalanine (Phe338). nih.govresearchgate.net The indanone moiety can also engage in pi-pi stacking with Trp286 at the PAS. researchgate.net
Hydrogen bonding: Hydrogen bonds are observed between the donepezil molecule and residues such as Phenylalanine (F295). researchgate.net
Cation-pi interactions: The protonated nitrogen of the piperidine ring can form cation-pi interactions with aromatic residues. researchgate.net
The table below summarizes the key interacting residues of human acetylcholinesterase with donepezil as identified through computational studies.
| Interaction Type | Interacting Residue | Moiety of Donepezil Involved | Reference |
| Pi-Pi Stacking | Trp86, Phe338 | N-Benzyl Moiety | nih.govresearchgate.net |
| Pi-Pi Stacking | Trp286 | Indanone Ring | researchgate.net |
| Hydrogen Bonding | Phe295 | Indanone Carbonyl Group | researchgate.netresearchgate.net |
| Cation-Pi Interaction | Trp86, Phe338 | Piperidine Ring | researchgate.net |
| Other Interactions | Tyr337, Tyr341 | Various | nih.govresearchgate.net |
Molecular dynamics (MD) simulations extend these static docking poses into a dynamic view, revealing the stability of the ligand-protein complex over time. researchgate.netwu.ac.th Studies performing MD simulations, often for durations up to 100 ns, have confirmed the stability of donepezil's binding within the AChE gorge. nih.gov These simulations show that the binding of donepezil can stabilize the enzyme's structure, leading to fewer conformational changes. nih.gov Furthermore, MD simulations have been used to compare the binding stability of donepezil's different enantiomers, with some research suggesting that S-donepezil forms a more stable complex with AChE than R-donepezil. Binding free energy calculations, such as MM-PBSA and MM-GBSA, complement these simulations by quantifying the binding affinity, consistently showing a favorable binding energy for donepezil and highlighting van der Waals interactions as the primary driving force for binding. wu.ac.th
Pharmacophore Mapping and Virtual Screening for Novel Scaffolds
Pharmacophore mapping is a rational drug design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target. Based on the known structure of this compound, pharmacophore models have been generated to guide the search for novel AChE inhibitors. researchgate.netdergipark.org.tr These models typically include key features such as hydrophobic regions, aromatic rings, hydrogen bond acceptors, and positively ionizable centers, corresponding to the indanone, benzyl, and piperidine moieties of donepezil. researchgate.netresearchgate.net
Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. dergipark.org.tr This in silico technique allows for the rapid screening of large databases containing millions of chemical compounds to identify molecules that match the pharmacophore model. researchgate.netdergipark.org.tr This approach significantly narrows down the number of candidates for further investigation. For instance, a pharmacophore model derived from donepezil has been used to screen the InterBioScreen (IBS) natural compound database, leading to the identification of potential new hits. dergipark.org.tr
The workflow for discovering new scaffolds using these techniques typically involves several stages:
Pharmacophore Model Generation: An auto-generation module, often within software like Discovery Studio, is used to create multiple pharmacophore models based on donepezil's structure. The best model is selected for screening. researchgate.netdergipark.org.tr
Virtual Screening: The selected pharmacophore model is used to filter a chemical library, identifying compounds that spatially align with the defined chemical features. dergipark.org.tr
ADMET Filtering: The hits from the virtual screen are then subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step filters out compounds with poor drug-like characteristics, such as those violating Lipinski's and Veber's rules. dergipark.org.tr
Molecular Docking: The remaining promising candidates are then subjected to molecular docking studies with the target enzyme (AChE) to predict their binding modes and estimate their binding affinity. researchgate.netdergipark.org.tr
This combined approach of pharmacophore mapping, virtual screening, and molecular docking has successfully identified novel compounds with different core structures (scaffolds) that exhibit predicted binding interactions similar to or even better than donepezil. researchgate.net This includes identifying potential candidates for drug repurposing, such as Ivabradine, which was found through such a screening process. researchgate.net This strategy, along with techniques like scaffold hopping, where the core of a known active molecule is replaced by a functionally equivalent but structurally different core, is vital for exploring new chemical spaces and developing next-generation inhibitors. nih.gov
Network Pharmacology Approaches for Target Identification and Pathway Analysis
Network pharmacology is an emerging in silico discipline that investigates drug action from a systemic and network-based perspective. This approach moves beyond the "one drug, one target" paradigm to explore the complex interactions between a drug, its multiple targets, and the broader biological pathways involved in a disease. nih.govfrontiersin.org For this compound, network pharmacology has been employed to elucidate the multi-component, multi-target, and multi-pathway mechanisms underlying its therapeutic effects in Alzheimer's disease (AD). nih.govfrontiersin.org
The process begins by collecting the known and predicted targets of donepezil from various pharmacology databases such as TCMSP, TTD, and DrugBank. nih.govfrontiersin.org Simultaneously, disease-related genes for AD are compiled from databases like GeneCards and CTD. nih.govfrontiersin.org By finding the intersection between the drug targets and disease genes, researchers can identify the key proteins through which donepezil likely exerts its therapeutic effects. One such study identified 110 potential target genes for donepezil in the context of AD. nih.govfrontiersin.org
These key targets are then used to construct a protein-protein interaction (PPI) network, which visually maps the complex interplay between these proteins. nih.govfrontiersin.org Analysis of this network can reveal central "hub" proteins that are critical to the drug's mechanism of action. The top interacting targets identified in these networks are often then validated using molecular docking to confirm their physical interaction with donepezil. nih.govfrontiersin.org
Finally, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on the key targets to understand their biological functions and the signaling pathways they modulate. nih.govfrontiersin.org For donepezil, these analyses have highlighted its strong association with the modulation of chemical synaptic transmission and the regulation of trans-synaptic signaling. nih.govfrontiersin.org Furthermore, signaling pathways related to cell proliferation, differentiation, and survival were also found to be significantly impacted. nih.govfrontiersin.org This approach provides a holistic view of donepezil's mechanism, confirming its primary role in enhancing cholinergic function while also suggesting effects on other pathways relevant to the pathophysiology of AD.
Advanced Preclinical Methodologies and Research Paradigms
In Vitro Enzymatic Assays (e.g., Ellman's Method for AChE/BuChE Inhibition)
The primary pharmacological target of (+)-Donepezil Hydrochloride is the enzyme acetylcholinesterase (AChE). nih.gov In vitro enzymatic assays are fundamental in quantifying the inhibitory potency and selectivity of compounds like donepezil (B133215). The most commonly employed method for this purpose is the Ellman's method. researchgate.netnih.gov This colorimetric assay measures the activity of cholinesterases (both AChE and butyrylcholinesterase, BuChE) by detecting the product of the enzymatic reaction.
In this assay, acetylthiocholine (B1193921) (or butyrylthiocholine) is used as a substrate. The enzyme hydrolyzes this substrate into thiocholine (B1204863) and acetate (B1210297) (or butyrate). The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at a wavelength of 412 nm. acs.org The rate of color formation is directly proportional to the enzyme's activity. By introducing an inhibitor like donepezil, the rate of this reaction is reduced, allowing for the determination of the compound's inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Studies have consistently demonstrated that donepezil is a potent and selective inhibitor of AChE with a comparatively weaker effect on BuChE. acs.orgresearchgate.net This selectivity is a key characteristic, as AChE is the predominant cholinesterase in the brain, while BuChE plays a more significant role in the periphery. The reversible and mixed competitive/non-competitive nature of donepezil's inhibition of AChE has also been characterized through these in vitro enzymatic studies. researchgate.net
| Enzyme | Reported IC50 Range (nM) | Inhibitory Nature |
|---|---|---|
| Acetylcholinesterase (AChE) | Low nanomolar | Reversible, Mixed Competitive/Non-competitive |
| Butyrylcholinesterase (BuChE) | Micromolar | Weak inhibition |
Cell-Based Assays for Neuroprotection and Toxicity Assessment
Beyond its enzymatic inhibition, the neuroprotective properties of this compound have been extensively investigated using various cell-based assays. These in vitro models allow for the study of cellular mechanisms underlying neurodegeneration and the protective effects of pharmacological agents. A common approach involves inducing neuronal cell death with neurotoxic agents and then assessing the ability of donepezil to mitigate this toxicity.
One of the most frequently used neurotoxins in these assays is the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.gov For instance, studies have utilized PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which can be differentiated to exhibit neuron-like characteristics. When these cells are exposed to Aβ peptides (such as Aβ25-35), they undergo apoptosis and cell death. nih.gov The neuroprotective effect of donepezil is then quantified by measuring cell viability, often using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov Research has shown that donepezil can protect these cells from Aβ-induced toxicity in a dose-dependent manner. nih.gov
Furthermore, these cell-based models have been instrumental in dissecting the molecular pathways involved in donepezil's neuroprotective effects. Studies have indicated that donepezil's neuroprotection may be mediated through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the subsequent inhibition of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.net
In Vitro Assays for Amyloid-Beta Aggregation Inhibition
The aggregation of amyloid-beta peptides into oligomers and fibrils is a critical event in the pathogenesis of Alzheimer's disease. In vitro assays have been developed to study this aggregation process and to screen for compounds that can inhibit it. These assays typically involve incubating synthetic Aβ peptides under conditions that promote aggregation and then monitoring the formation of aggregates over time.
A widely used method for detecting amyloid fibril formation is the Thioflavin T (ThT) fluorescence assay. mdpi.com Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. An increase in fluorescence intensity over time indicates the progression of Aβ aggregation.
Research has demonstrated that donepezil can inhibit Aβ aggregation in these in vitro systems. nih.gov One proposed mechanism for this effect is its interaction with the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov AChE itself has been shown to promote the assembly of Aβ into amyloid filaments through its PAS. By binding to this site, donepezil can block the ability of AChE to accelerate Aβ aggregation. nih.gov
Preclinical Animal Models for Pharmacological Evaluation
Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacological properties of drug candidates. acnp.orgijrpc.com A variety of animal models have been employed to study the effects of this compound on cognitive function and underlying neuropathological processes.
To mimic the cholinergic deficit observed in Alzheimer's disease, researchers have developed animal models where the cholinergic system is selectively damaged. One such model involves the intracerebroventricular injection of the immunotoxin 192-IgG-saporin, which selectively destroys cholinergic neurons in the basal forebrain. nih.gov Rats with these lesions exhibit significant cognitive impairments. Studies have shown that pretreatment with donepezil can attenuate these behavioral deficits and reduce the associated neurodegeneration in the hippocampus and neocortex. nih.gov
Another common approach is to induce cognitive impairment by administering amyloid-beta peptides directly into the brain of rodents. nih.gov This model recapitulates the Aβ-induced toxicity and subsequent memory deficits. In these models, donepezil has been shown to reverse the cognitive impairments in tasks such as the Y-maze and passive avoidance tests. nih.gov
Neuroinflammation and oxidative stress are recognized as significant contributors to the pathology of neurodegenerative diseases. The effects of donepezil on these processes have been investigated in various animal models. For instance, in a mouse model of high-fat diet-induced obesity, which is associated with central inflammation and cognitive decline, donepezil treatment was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the hippocampus and cortex. karger.com It also decreased markers of oxidative stress. karger.com
Similarly, in models of cardiac ischemia/reperfusion injury, which can lead to brain damage, donepezil administration has been shown to reduce neuroinflammation and oxidative stress. nih.gov The assessment of these markers typically involves techniques such as ELISA and Western blotting to quantify the levels of inflammatory cytokines and oxidative stress-related proteins in brain tissue homogenates.
| Animal Model | Marker | Effect of Donepezil | Reference |
|---|---|---|---|
| High-Fat Diet-Induced Obesity (Mice) | TNF-α, IL-6 | ↓ | karger.com |
| Cardiac Ischemia/Reperfusion Injury (Rats) | Brain Inflammation, Oxidative Stress | ↓ | nih.gov |
| Branched-Chain Amino Acid Administration (Rats) | Reactive Species Production, Lipid Peroxidation | ↓ | nih.gov |
↓ indicates a decrease in the marker level.
The therapeutic potential of donepezil has been explored in animal models of other neurological conditions beyond Alzheimer's disease.
Vascular Cognitive Impairment: In the SAMP8 mouse model, which develops cognitive impairment associated with endothelial dysfunction and vascular remodeling, donepezil treatment has been shown to improve cognitive function and endothelial function. researchgate.netunipi.itresearchgate.net
Autism Spectrum Disorder (ASD): In a valproic acid-induced animal model of autism, which exhibits social deficits, repetitive behaviors, and hyperactivity, subchronic treatment with donepezil was found to ameliorate these autistic-like behaviors. plos.org This model is associated with an upregulation of acetylcholinesterase in the prefrontal cortex, providing a rationale for the use of an AChE inhibitor. plos.org
Ischemia-Reperfusion Injury: In mouse models of cerebral ischemia-reperfusion injury, donepezil has demonstrated protective effects against ischemic damage. nih.gov It has been shown to improve learning and memory, reduce neuronal loss in the hippocampus, and decrease the expression of pathways involved in cell death and oxidative damage. nih.gov
Emerging Research Areas and Future Avenues for + Donepezil Hydrochloride Research
Exploration of Novel Molecular Targets and Pathways
One area of investigation involves the compound's ability to modulate neuroinflammation. Studies have shown that donepezil (B133215) can suppress the inflammatory activation of microglial cells, the primary immune cells of the central nervous system. nih.gov It has been reported to reduce the microglial production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) and to suppress the gene expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and TNF-α. nih.gov This anti-inflammatory action appears to be independent of its effects on acetylcholine (B1216132). nih.gov
Furthermore, research points to donepezil's influence on amyloid-β (Aβ) pathways. In preclinical models, donepezil has demonstrated the ability to reduce the accumulation and destructive effects of Aβ by decreasing the conversion of amyloid precursor protein (APP) to Aβ and lowering the activity of beta-secretase, an enzyme involved in Aβ production. nih.gov It may also promote non-amyloidogenic pathways for APP processing. nih.govclinpgx.org
Other potential mechanisms include protection against glutamate-induced excitotoxicity, activation of neurotrophic mechanisms, and indirect effects on cerebrovascular function that improve brain perfusion. nih.govclinpgx.org Some studies suggest that donepezil interacts with sigma-1 receptors, which are involved in various cellular signaling processes. nih.govnih.gov Molecular dynamics simulations have also revealed that donepezil's inhibition of AChE is complex, involving multiple binding modes and reversible axial displacement within the enzyme's active site, which may explain its mixed competitive and noncompetitive inhibitory nature. acs.org
Development of Advanced Delivery Systems for Preclinical Applications
A significant challenge in treating neurological disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). nih.govnih.gov To overcome the limitations of conventional oral administration and enhance the therapeutic efficacy of (+)-Donepezil Hydrochloride, researchers are developing advanced delivery systems in preclinical settings. nih.gov
Nose-to-brain (N2B) delivery has emerged as a promising non-invasive approach to bypass the BBB and deliver drugs directly to the central nervous system. nih.gov Various nanotechnology-based formulations, such as nanoparticles and liposomes, are being explored to enhance N2B delivery of donepezil. nih.gov Other novel dosage forms include orally disintegrating tablets (ODTs) and films (ODFs), which are designed to avoid the first-pass metabolism, leading to rapid drug action and higher bioavailability. nih.gov Transdermal delivery systems, including gel patches and biopolymer-based films, are also being investigated to provide controlled and sustained release of the drug. nih.gov
A comparative preclinical study recently evaluated donepezil encapsulated in two different types of nanocarriers: synthetic poly(lactic acid)-poly(ethylene glycol)-based nanoparticles (NPs-PLA-PEG) and bioinspired extracellular vesicles (EVs). nih.gov The study aimed to assess their relative efficacy in crossing the BBB and targeting the brain. The results indicated that both systems could encapsulate the drug, but the EV-based system showed superior performance in brain targeting and therapeutic efficacy, highlighting the potential of biological nanocarriers for future applications. nih.gov
| Delivery System | Preclinical Application/Advantage | Source |
| Nose-to-Brain (N2B) Systems | Bypasses the blood-brain barrier for direct CNS delivery. | nih.gov |
| Orally Disintegrating Tablets/Films | Avoids first-pass metabolism, rapid onset of action. | nih.gov |
| Transdermal Patches/Films | Provides controlled, sustained drug release. | nih.gov |
| Extracellular Vesicles (EVs) | Bioinspired nanocarriers with enhanced BBB crossing and brain targeting capabilities. | nih.gov |
| Polymeric Nanoparticles | Synthetic nanocarriers designed to improve drug delivery to the brain. | nih.gov |
Pharmacogenomic and Systems Biology Approaches in Preclinical Contexts
The therapeutic response to this compound can vary significantly among individuals, with response rates estimated between 20% and 60%. nih.gov Pharmacogenomic research in preclinical and clinical contexts aims to identify genetic factors that underlie these differences, paving the way for personalized medicine.
A primary focus of this research is on the genes encoding the Cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing donepezil. nih.govclinpgx.org Specifically, CYP2D6 and CYP3A4 are the main enzymes involved in its breakdown. nih.govnih.gov Genetic polymorphisms in these enzymes can lead to different metabolic phenotypes:
Poor Metabolizers (PM): May experience higher drug concentrations and an increased risk of adverse effects at standard doses. nih.govclinpgx.org
Intermediate Metabolizers (IM): Exhibit a metabolic rate between poor and extensive metabolizers. researchgate.net
Extensive Metabolizers (EM): Have a normal metabolic rate. clinpgx.org
Ultrarapid Metabolizers (UM): Break down the drug very quickly, potentially requiring higher doses to achieve a therapeutic effect. nih.govclinpgx.org
Studies have identified numerous allelic variations in the CYP2D6 gene that influence donepezil metabolism. nih.gov Beyond pharmacokinetics, pharmacodynamic-related genes are also under investigation. Polymorphisms in genes such as those for apolipoprotein E (APOE), ATP binding cassette subfamily B member 1 (ABCB1), butyrylcholinesterase (BCHE), and choline (B1196258) O-acetyltransferase (CHAT) may also influence the individual therapeutic response to donepezil. nih.gov By integrating this genetic information, systems biology approaches can help create predictive models for treatment efficacy and optimize therapeutic strategies in preclinical settings. nih.gov
Strategic Development of Next-Generation Analogues for Multifactorial Neurodegenerative Conditions
Given the complex and multifactorial pathology of neurodegenerative conditions like Alzheimer's disease, which involves more than just cholinergic deficits, there is a growing focus on developing next-generation analogues of donepezil. frontiersin.orgresearchgate.net The strategy is to create Multi-Target-Directed Ligands (MTDLs)—single molecules designed to interact with multiple pathological targets simultaneously. frontiersin.orgmdpi.com
These novel hybrids often retain the N-benzylpiperidine motif of donepezil, which is crucial for AChE inhibition, while incorporating other pharmacophores to address additional disease mechanisms. frontiersin.orgmdpi.com Research has explored the development of donepezil-based hybrids endowed with:
Monoamine Oxidase (MAO) Inhibition: To modulate other neurotransmitter systems. A notable example is ASS234, a hybrid of a donepezil fragment and the propargyl group from a selective MAO-B inhibitor. frontiersin.org
Antioxidant Properties: To combat the oxidative stress implicated in neuronal damage. Hybrids incorporating moieties from curcumin (B1669340) or phenothiazine (B1677639) have shown significant antioxidant activity. mdpi.commdpi.com
Anti-Amyloid Aggregation: To inhibit the formation of Aβ plaques. Donepezil-curcumin hybrids have demonstrated an ability to inhibit Aβ self-aggregation. mdpi.com
Metal Chelation: To counteract the dyshomeostasis of metal ions like copper, zinc, and iron, which can contribute to Aβ aggregation and oxidative stress. frontiersin.org
These MTDLs offer a more holistic therapeutic approach compared to single-target drugs, with the potential for enhanced efficacy and a reduced likelihood of developing treatment resistance. mdpi.com
| Analogue/Hybrid Class | Additional Therapeutic Target(s) | Investigated Benefit |
| Donepezil-MAO Inhibitor Hybrids (e.g., ASS234) | Monoamine Oxidase A and B (MAO-A/B) | Modulation of multiple neurotransmitter systems. frontiersin.org |
| Donepezil-Curcumin Hybrids | Aβ aggregation, Oxidative Stress, Metal Chelation | Inhibition of plaque formation, antioxidant activity. mdpi.com |
| Donepezil-Melatonin Hybrids | Oxidative Stress | Neuroprotection through antioxidant effects. mdpi.com |
| Donepezil-Indolyl/Pyridyl Hybrids | AChE, BuChE, MAO-A/B | Broad-spectrum enzyme inhibition. frontiersin.org |
| Phenothiazine/Donepezil-like Hybrids | Oxidative Stress | Enhanced antioxidant activity. mdpi.com |
Comparative Studies with Other Cholinesterase Inhibitors and Emerging Therapeutics in Preclinical Models
In vitro and preclinical studies are essential for characterizing the pharmacological profile of this compound relative to other cholinesterase inhibitors. These comparative analyses help to delineate its specific advantages, such as its selectivity and inhibitory potency.
One key area of comparison is the relative inhibition of acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). Donepezil, a benzylpiperidine derivative, demonstrates high selectivity for AChE over BuChE. nih.govsemanticscholar.org This contrasts with other inhibitors like rivastigmine (B141), which inhibits both enzymes, or tacrine (B349632), which shows little to no selectivity. nih.govsemanticscholar.orgresearchgate.net
In terms of inhibitory potency against AChE, in vitro studies have established a clear hierarchy. The potency, typically measured by the half-maximal inhibitory concentration (IC50), indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower IC50 values signify higher potency. Comparative studies have shown that while donepezil is a highly potent inhibitor, other agents like physostigmine (B191203) and rivastigmine can exhibit even greater potency in vitro. nih.govsemanticscholar.org
| Cholinesterase Inhibitor | Chemical Class | AChE IC50 (nM) | Selectivity Profile |
| Physostigmine | Carbamate | 0.67 | Moderate (AChE over BuChE) |
| Rivastigmine | Carbamate | 4.3 | Moderate (Inhibits both AChE and BuChE) |
| (+)-Donepezil | Benzylpiperidine | 6.7 | High (AChE over BuChE) |
| TAK-147 | Benzylpiperidine | 12 | High (AChE over BuChE) |
| Tacrine | 4-Aminopyridine | 77 | None (Non-selective) |
| Ipidacrine | 4-Aminopyridine | 270 | None (Non-selective) |
Data sourced from in vitro studies comparing inhibitory effects on AChE. nih.govsemanticscholar.org
These preclinical comparisons are crucial for understanding the distinct pharmacological profiles that may translate to differences in clinical efficacy and side effects. nih.gov
Repurposing Potential in Non-Dementia Preclinical Disease Models
Emerging preclinical evidence suggests that the therapeutic utility of this compound may extend beyond dementia. nih.govnih.gov Researchers are actively investigating its repurposing potential for a range of non-dementia neurological and psychiatric conditions, often leveraging its anti-inflammatory and neuro-modulatory properties. nih.gov
In preclinical models of Parkinson's disease , studies have explored donepezil's potential to improve non-motor and motor symptoms, such as balance and gait disorders. nih.gov For multiple sclerosis , its immunomodulatory and anti-inflammatory effects are of particular interest. nih.govnih.gov
The mood-modifying properties of donepezil have also been observed in animal models, suggesting a potential application in mood disorders like depression. nih.gov Furthermore, its role in improving sleep architecture has been investigated in models of sleep disorders . nih.govnih.gov The underlying mechanisms for these potential applications are thought to involve not just the enhancement of acetylcholine levels but also the modulation of inflammatory processes and interactions with various cellular signaling receptors. nih.govnih.gov These preclinical findings provide a strong rationale for further investigation into the broader therapeutic applications of donepezil. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Donepezil Hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection (229 nm) is widely validated for quantification, achieving linearity in the range of 5–50 µg/mL (R² > 0.999) and precision with ≤2% RSD . For plasma analysis, LC-MS/MS with automated 96-well liquid-liquid extraction provides sensitivity (LOQ: 0.5 ng/mL) suitable for pharmacokinetic studies . Pharmacopeial standards (e.g., USP) require system suitability criteria including ≥4000 theoretical plates and peak symmetry ≤1.5 .
Q. What are the critical structural features of Donepezil Hydrochloride that contribute to its acetylcholinesterase (AChE) inhibition?
- Methodological Answer : The molecule’s piperidine moiety enables reversible binding to AChE’s catalytic site, while the benzyl group enhances selectivity for AChE over butyrylcholinesterase (BuChE) (1,000-fold selectivity) . Comparative SAR studies suggest that dimethylation at the 5,6-positions of the indanone ring optimizes binding affinity and duration of action .
Q. How should UV-spectrophotometric methods be optimized for Donepezil Hydrochloride analysis?
- Methodological Answer : Select a solvent system with minimal UV interference (e.g., water or methanol) and validate at λmax 229 nm. Linearity should span 2–20 µg/mL, with recovery rates of 98–102% and inter-day precision ≤2% RSD. Specificity must be confirmed via forced degradation studies (acid/alkali hydrolysis, oxidation) .
Advanced Research Questions
Q. How can researchers address discrepancies in dissolution profiles between generic and branded Donepezil Hydrochloride formulations?
- Methodological Answer : Use the similarity factor (ƒ2) to compare dissolution profiles under physiologically relevant conditions (pH 1.2–6.8). Orthogonal experimental designs (e.g., varying HPMC grades in hydrophilic matrices) can identify critical factors affecting drug release . Dissolution-IVIVC models (Level A correlation) should be validated using in vivo pharmacokinetic data .
Q. What experimental strategies optimize bioavailability in extended-release Donepezil Hydrochloride formulations?
- Methodological Answer : Combine HPMC K100LV (rapid hydration) and K4M (sustained release) via dry granulation to achieve zero-order kinetics. Accelerated stability testing (40°C/75% RH) over 6 months confirms robustness, with impurity levels ≤0.2% and dissolution consistency (ƒ2 > 50) .
Q. How do pharmacodynamic interactions between Donepezil Hydrochloride and adjunct therapies influence experimental outcomes?
- Methodological Answer : In preclinical models (e.g., CuSO4-induced oxidative stress), co-administration with antioxidants like pentoxifylline requires rigorous PK/PD analysis. Use factorial ANOVA to isolate interaction effects on AChE activity and cognitive endpoints . Clinical studies should monitor adverse reaction synergies (e.g., gastrointestinal effects) via Naranjo causality assessment .
Q. What methodologies ensure accurate impurity profiling during Donepezil Hydrochloride stability studies?
- Methodological Answer : Employ gradient HPLC with photodiode array detection to resolve process-related impurities (e.g., des-benzyl donepezil) and degradation products. Forced degradation under ICH Q1A(R2) conditions (thermal, photolytic) must limit total impurities to ≤1.0% and individual unknowns to ≤0.1% .
Q. How should mixed-method studies evaluate Donepezil Hydrochloride’s cognitive outcomes in diverse populations?
- Methodological Answer : Combine quantitative tools (ADAS-Cog, CIBIC-Plus scores) with qualitative interviews to assess patient-reported outcomes. Use embedded design: Phase 1 (quantitative RCT) informs Phase 2 (qualitative focus groups) to explore adherence barriers in ethnically diverse cohorts .
Q. What chromatographic parameters are critical for pharmacopeial compliance in Donepezil Hydrochloride assays?
- Methodological Answer : Per USP guidelines, use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase acetonitrile:phosphate buffer (pH 3.0, 35:65). System suitability requires resolution ≥2.0 between donepezil and its enantiomer, with tailing factor ≤1.5 .
Q. How does the crystalline form impact Donepezil Hydrochloride’s pharmaceutical performance?
- Methodological Answer : Polymorph screening via XRPD and DSC identifies forms with optimal solubility (freely soluble in chloroform, slightly in ethanol). Stability studies under accelerated conditions (40°C/75% RH) confirm form conversion risks, requiring excipient compatibility testing (e.g., with lactose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
